Technical Guide: Chemical Properties of 3,4-Dimethylcyclopentanone
Technical Guide: Chemical Properties of 3,4-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylcyclopentanone (C₇H₁₂O) is a cyclic ketone with a five-membered ring structure bearing two methyl substituents.[1][2] Its chemical properties are of interest in organic synthesis and medicinal chemistry due to the presence of stereocenters and a reactive carbonyl group. This document provides a comprehensive overview of the known chemical and physical properties of 3,4-Dimethylcyclopentanone, with a focus on its structure, stereoisomerism, spectroscopic data, and synthetic methodologies.
Structural Information and Stereoisomerism
3,4-Dimethylcyclopentanone possesses two chiral centers at the C3 and C4 positions, leading to the existence of stereoisomers. The two primary stereoisomers are the cis and trans diastereomers, each of which exists as a pair of enantiomers.
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cis-3,4-Dimethylcyclopentanone: The methyl groups are on the same side of the cyclopentane ring.
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trans-3,4-Dimethylcyclopentanone: The methyl groups are on opposite sides of the cyclopentane ring.[3]
The stereochemistry of the molecule significantly influences its physical properties and biological activity.
Logical Relationship of Stereoisomers
Caption: Relationship between the stereoisomers of 3,4-Dimethylcyclopentanone.
Physical and Chemical Properties
Comprehensive experimental data on the physical properties of 3,4-Dimethylcyclopentanone are limited. The following tables summarize key identifiers and computed physical properties.
Table 1: Chemical Identifiers
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][4] |
| CAS Registry Number | 58372-16-0 (unspecified stereochemistry) | [2] |
| 19550-72-2 (cis-isomer) | [5] | |
| 19550-73-3 (trans-isomer) | [3] | |
| IUPAC Name | 3,4-Dimethylcyclopentan-1-one | [4] |
Table 2: Computed Physical Properties
| Property | Value | Source |
| Boiling Point | 437.99 K (164.84 °C) | Cheméo[6] |
| Melting Point | 243.53 K (-29.62 °C) | Cheméo[6] |
| Density | 0.895 g/cm³ | Guidechem (for cis-isomer) |
| logP (Octanol/Water Partition Coefficient) | 1.621 | Cheméo[6] |
| Water Solubility | 1.44 (log10 WS, mol/L) | Cheméo[6] |
Note: The physical properties listed above are primarily from computational estimations and should be used as a guide. Experimental verification is recommended.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3,4-Dimethylcyclopentanone.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 3,4-Dimethylcyclopentanone is available from the NIST WebBook.[7] Key absorptions are expected for the carbonyl (C=O) stretch and C-H stretches.
Table 3: Major IR Absorption Bands (Gas Phase)
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretch |
| ~2870-2960 | C-H stretch (alkane) |
Note: The exact peak positions can vary depending on the phase (gas, liquid, solid) and the specific stereoisomer.
Mass Spectrometry (MS)
The mass spectrum of trans-3,4-Dimethylcyclopentanone is available in the NIST database.[4]
Table 4: Key Mass Spectrometry Fragments for trans-3,4-Dimethylcyclopentanone
| m/z | Putative Fragment |
| 112 | [M]⁺ |
| 97 | [M - CH₃]⁺ |
| 84 | [M - C₂H₄]⁺ |
| 69 | [C₅H₉]⁺ |
| 56 | [C₄H₈]⁺ |
| 41 | [C₃H₅]⁺ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR chemical shifts for trans-3,4-Dimethylcyclopentanone have been reported.[8]
Table 5: ¹³C NMR Chemical Shifts for trans-3,4-Dimethylcyclopentanone
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 221.7 |
| CH-CH₃ | 40.8 |
| CH₂ | 45.9 |
| CH₃ | 15.3 |
Note: The solvent used was CDCl₃. Chemical shifts are referenced to TMS.
Reactivity and Chemical Behavior
Specific reactivity studies on 3,4-Dimethylcyclopentanone are not extensively documented. However, its reactivity can be inferred from the general behavior of cyclic ketones.
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Reduction: The carbonyl group is susceptible to reduction by various agents. For instance, sodium borohydride (NaBH₄) is expected to reduce the ketone to the corresponding 3,4-dimethylcyclopentanol.[9] The stereochemical outcome of such reductions can be influenced by the steric hindrance of the methyl groups and the possibility of chelation control if other functional groups are present.[10]
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Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the ring. The low-temperature oxidation of cyclopentanone has been studied and proceeds via radical mechanisms, with the formation of species like 2-cyclopentenone.[10]
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Enolate Formation: Like other ketones, 3,4-Dimethylcyclopentanone can be deprotonated at the α-carbons (C2 and C5) to form enolates. These enolates are key intermediates in various carbon-carbon bond-forming reactions.
Experimental Protocols: Stereoselective Synthesis
A stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone has been described, starting from (R)-2-methyl-succinic acid 4-methyl ester.[11] This multi-step synthesis provides a pathway to enantiomerically enriched cyclopentanones.
Synthetic Workflow
Caption: Workflow for the stereoselective synthesis of (S,S)-3,4-Dimethyl-cyclopentanone.
Detailed Methodology (Summarized from Patent WO2007010387A2)
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Alkylation: An optically active 2-substituted succinic acid monoester is reacted with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester.[11]
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Reduction: The resulting disubstituted monoester is reduced, for example with lithium aluminum hydride (LAH), to form a diol.[11]
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Activation: The diol is then activated, typically through reaction with a sulfonylating agent, to create good leaving groups.[11]
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Cyclization: The activated diol undergoes cyclization via bis-alkylation.[11]
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Hydrolysis: The resulting intermediate is hydrolyzed to yield the final cyclopentanone product.[11]
For precise reaction conditions, reagent quantities, and purification procedures, direct consultation of the cited patent is recommended.
Biological Activity
There is a lack of specific studies on the biological activity of 3,4-Dimethylcyclopentanone. However, the broader class of cyclopentanones and cyclopentenones has been investigated for various biological effects.
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Fragrance Ingredients: Some cyclopentanone derivatives are used as fragrance ingredients. Toxicological assessments have generally found them to have a low order of acute toxicity and no significant toxicity in repeat-dose studies.[12]
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Cyclopentenediones: A related class of compounds, cyclopentenediones, which are metabolites found in plants, fungi, and bacteria, have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[13][14]
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General Cyclopentanones: Studies on cyclopentanone itself have explored its biochemical effects upon inhalation, noting some impact on liver and kidney enzymes.[15]
These findings suggest that substituted cyclopentanones could be a scaffold for biologically active molecules, but further research is needed to determine the specific activities of 3,4-Dimethylcyclopentanone and its stereoisomers.
Conclusion
References
- 1. cis-3,4-Dimethylcyclopentanone | C7H12O | CID 643070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylcyclopentanone [webbook.nist.gov]
- 3. trans-3,4-Dimethylcyclopentanone [webbook.nist.gov]
- 4. trans-3,4-Dimethylcyclopentanone | C7H12O | CID 140554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 3,4-Dimethylcyclopentanone (CAS 58372-16-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3,4-Dimethylcyclopentanone [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scielo.br [scielo.br]
- 11. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]
- 12. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical effects and decreased body burden of cyclopentanone by extended vapour inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
